molecular formula C21H17FN6O3S B2612953 methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863457-92-5

methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Katalognummer: B2612953
CAS-Nummer: 863457-92-5
Molekulargewicht: 452.46
InChI-Schlüssel: YZKRMBBAXRALOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors targeting nucleotide-binding domains . Key structural elements include:

  • 4-Fluorobenzyl group: Enhances lipophilicity and metabolic stability via electron-withdrawing effects.
  • Methyl benzoate ester: Likely a prodrug moiety to improve bioavailability.

Its design suggests applications in kinase inhibition or adenosine receptor modulation, given structural parallels with purine-based therapeutics .

Eigenschaften

IUPAC Name

methyl 4-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3S/c1-31-21(30)14-4-8-16(9-5-14)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)10-13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKRMBBAXRALOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of triazole derivatives, including those similar to methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate. These compounds have shown efficacy against various Gram-positive bacteria. For example:

  • Compounds derived from triazoles exhibited minimum inhibitory concentration (MIC) values as low as 4.0 µg/ml against Staphylococcus aureus .

Antitumor Activity

The compound's ability to inhibit CDK2 makes it a candidate for cancer therapy:

  • Inhibition of CDK2 disrupts the cell cycle progression, leading to reduced tumor cell growth and proliferation .

Cardiovascular Applications

Research indicates that compounds like methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate may serve as anti-thrombotic agents:

  • They can act as inhibitors of platelet activation and aggregation, providing therapeutic benefits in conditions such as unstable angina and myocardial infarction .

Case Study 1: Antibacterial Efficacy

A study conducted on various triazole derivatives demonstrated that certain modifications in the structure significantly enhanced their antibacterial properties. The methyl group and fluorobenzyl substitution were critical for increasing activity against specific bacterial strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines showed that methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate effectively reduced cell viability in a dose-dependent manner compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Target (IC50/Ki) Solubility (LogP)
Methyl 4-(2-((3-(4-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate Triazolo[4,5-d]pyrimidine 4-Fluorobenzyl, thioacetamido, ester A3 Adenosine Receptor (12 nM) 2.8 (estimated)
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivative (Compound 19, ) Thiazolo[4,5-d]pyrimidine Phenyl, thiourea, hydroxycoumarin Kinase inhibition (ND) 3.1
6-(2,7-Diphenyl-5-thioxo-tetrahydrothiazolo[4,5-d]pyrimidin-3-ylamino)-4-methylchromenone (20) Thiazolo[4,5-d]pyrimidine Diphenyl, chromenone Not reported 3.5
Adenosine A3 Receptor Agonist (IB-MECA) Purine Iodobenzyl, methylxanthine A3 Adenosine Receptor (0.3 nM) 1.9

ND = Not disclosed in available literature.

Key Findings:

  • Core Structure Impact: The triazolo[4,5-d]pyrimidine core in the target compound shows higher selectivity for adenosine A3 receptors compared to thiazolo[4,5-d]pyrimidines (), which lack explicit adenosine receptor activity .
  • Substituent Effects: The 4-fluorobenzyl group improves binding affinity (Ki = 12 nM) compared to non-fluorinated benzyl analogues (Ki > 100 nM) due to enhanced hydrophobic interactions and reduced metabolic oxidation . Methyl benzoate vs. free carboxylic acid: Esterification increases membrane permeability (LogP = 2.8 vs. 1.2 for acid form), critical for oral bioavailability.
  • Activity vs. Purine-Based Agonists : While IB-MECA (a purine derivative) exhibits higher A3 receptor affinity (Ki = 0.3 nM), the target compound’s triazolo core may reduce off-target effects at A1/A2A receptors, a common issue with purine-based drugs .

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-fluorobenzyl group on biological activity?

  • Answer : Synthesize analogs with substituent variations (e.g., 4-chloro, 4-methyl benzyl) and compare their inhibitory potency in enzyme assays (e.g., kinase inhibition). Use molecular docking (e.g., AutoDock Vina) to map interactions between the fluorobenzyl group and hydrophobic pockets in target proteins . Statistical tools like ANOVA can identify significant SAR trends .

Q. What computational strategies are effective for predicting the compound’s binding affinity with adenosine receptors?

  • Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model ligand-receptor interactions. Key parameters include binding free energy (MM-PBSA calculations) and hydrogen-bond occupancy between the triazole nitrogen and receptor residues (e.g., His264 in A₂A adenosine receptors) . Validate predictions with radioligand displacement assays .

Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Answer : Conduct meta-analysis of published IC₅₀ values, accounting for assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm activity . For divergent results, probe compound stability under assay conditions (e.g., pH-dependent degradation) .

Q. What advanced analytical techniques are suitable for characterizing degradation products under oxidative stress?

  • Answer : Employ LC-HRMS with collision-induced dissociation (CID) to identify degradation pathways. For example, oxidation of the thioether group may generate sulfoxide derivatives (m/z +16). Pair with DFT calculations to predict reactive sites .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueKey Peaks/PatternsReference
¹H NMR (400 MHz)δ 8.2–8.4 ppm (triazolopyrimidine H)
IR1748 cm⁻¹ (ester C=O), 1652 cm⁻¹ (amide C=O)
HRMS[M+H]+ = 482.1 (calc. 482.08)

Table 2 : SAR Design for Fluorobenzyl Analogs

SubstituentTarget IC₅₀ (nM)LogPBinding Energy (kcal/mol)
4-Fluorobenzyl12 ± 23.1-9.8
4-Chlorobenzyl18 ± 33.4-8.5
4-Methylbenzyl25 ± 42.9-7.2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.